molecular formula C3H3I B14754630 Propargyl iodide CAS No. 659-86-9

Propargyl iodide

Cat. No.: B14754630
CAS No.: 659-86-9
M. Wt: 165.96 g/mol
InChI Key: WGCICQJXVYFFCA-UHFFFAOYSA-N
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Description

Propargyl iodide is an organic compound with the chemical formula C₃H₃I. It is a member of the propargyl halides family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to pale yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Propargyl iodide can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds as follows:

C3H4OH+I2+KOHC3H3I+KI+H2O\text{C}_3\text{H}_4\text{OH} + \text{I}_2 + \text{KOH} \rightarrow \text{C}_3\text{H}_3\text{I} + \text{KI} + \text{H}_2\text{O} C3​H4​OH+I2​+KOH→C3​H3​I+KI+H2​O

In industrial settings, this compound can be produced through the halogenation of propargyl alcohol using iodine and a suitable catalyst. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Propargyl iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: this compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted propargyl compounds. For example, the reaction with an amine can produce a propargyl amine.

    Oxidation: this compound can be oxidized to form propargyl aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield propargyl alcohols or hydrocarbons, depending on the reducing agent used.

    Cyclization: this compound can undergo cyclization reactions to form various heterocyclic compounds, which are valuable in medicinal chemistry.

Scientific Research Applications

Propargyl iodide has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce propargyl groups into molecules, facilitating the creation of complex organic compounds.

    Biology: this compound derivatives are used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: this compound is employed in the development of drugs, particularly those targeting neurological disorders. Its derivatives have shown potential in the treatment of diseases such as Parkinson’s.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of propargyl iodide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of biological targets. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative used.

Comparison with Similar Compounds

Propargyl iodide can be compared with other propargyl halides such as propargyl bromide and propargyl chloride. While all these compounds share similar reactivity due to the presence of the propargyl group, this compound is often preferred in certain reactions due to its higher reactivity and better leaving group ability. This makes it a more efficient reagent in nucleophilic substitution reactions.

Similar Compounds

    Propargyl Bromide (C₃H₃Br): Similar in structure but less reactive than this compound.

    Propargyl Chloride (C₃H₃Cl): Also similar but with even lower reactivity compared to this compound and propargyl bromide.

This compound’s unique properties make it a valuable compound in various fields of research and industry, distinguishing it from its counterparts.

Properties

IUPAC Name

3-iodoprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3I/c1-2-3-4/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCICQJXVYFFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216110
Record name 1-Propyne, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-86-9
Record name Propargyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propargyl iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87534
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propyne, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propargyl iodide
Source FDA Global Substance Registration System (GSRS)
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